2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c23-17-5-9-19(10-6-17)29-15-22(26)24-18-7-11-20(12-8-18)30(27,28)25-14-13-16-3-1-2-4-21(16)25/h1-12H,13-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYYYFUUIPVJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Coupling and Sulfonylation
A patent-disclosed method for related quinoline carboxamides suggests a streamlined approach:
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Indoline acetic acid is coupled directly with 4-(sulfamoyl)aniline using HATU.
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Oxidation with MnO₂ converts the indoline to a quinoline, though this diverges from the target structure.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as an anti-cancer agent. Research indicates that compounds containing indole and phenoxyacetamide moieties exhibit significant growth-inhibitory effects against various cancer cell lines. For instance, derivatives similar to 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide have shown promising results in inhibiting cell proliferation in colorectal cancer (HT29) and breast cancer (MCF-7) models .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide. Investigations into thiazole-pyridine hybrids have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure appears to enhance antibacterial activity, making this class of compounds a potential candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications to the bromophenyl and indole components can significantly influence biological activity. For example, substituents at specific positions on the phenyl ring can alter binding affinity to biological targets, thus affecting efficacy .
Case Studies
Several case studies have been conducted on related compounds to elucidate their therapeutic potential:
- Anti-Cancer Activity : A study involving a series of phenoxyacetamide derivatives demonstrated that specific substitutions led to enhanced anti-tumor efficacy compared to standard treatments like 5-fluorouracil .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of thiazole derivatives against a spectrum of microbial strains, revealing that certain derivatives exhibited superior activity compared to conventional antibiotics .
Data Table: Comparative Efficacy
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | 2.01 | Apoptosis induction |
| Compound B | MCF-7 | 5.71 | Cell cycle arrest |
| Compound C | Staphylococcus | 0.09 | Cell wall synthesis inhibition |
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the indolylsulfonyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their variations:
Physicochemical Properties
- Target Compound: Predicted density ~1.27–1.30 g/cm³ (based on tert-butyl analog ). The bromine atom increases molecular weight (~450–470 g/mol) and lipophilicity compared to non-halogenated analogs.
- Analogues: The isopropylphenoxy derivative (651018-66-5) likely has reduced polarity due to its hydrophobic isopropyl group, enhancing membrane permeability . The thiazole-containing compound (529489-51-8) has a molecular weight of 498.19 g/mol, with bromine and methoxy groups contributing to both steric bulk and hydrogen-bonding capacity .
Biological Activity
2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide, also known by its CAS number 433691-07-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C22H19BrN2O4S
- Molecular Weight : 501.39 g/mol
- Structure : The compound features a bromophenoxy moiety and an indole sulfonamide structure, which are significant for its biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide exhibit promising antimicrobial properties.
Case Study: Antimicrobial Evaluation
A study evaluated various derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 7b | 0.24 | Bactericidal |
The study concluded that the presence of electron-withdrawing groups in the structure enhances antimicrobial efficacy .
Anticancer Activity
The anticancer potential of the compound has also been explored, particularly against various cancer cell lines.
Case Study: Anticancer Screening
In vitro studies have shown that derivatives of this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay was employed to determine the cytotoxicity, revealing that certain derivatives exhibited significant inhibitory effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 1.98 | MCF7 |
| d7 | 1.61 | MCF7 |
These findings suggest that the structural components of the compound play a crucial role in its anticancer activity, particularly through interactions with cellular pathways involved in cancer progression .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins. These studies indicate that the compound binds effectively to targets involved in cancer cell proliferation and survival, suggesting a mechanism of action that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. Critical steps include:
- Bromophenoxy intermediate formation : Reacting 4-bromophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
- Sulfonylation of the indole moiety : Coupling the indole derivative with 4-aminophenylsulfonyl chloride using DCM as a solvent and triethylamine as a base .
- Final acetamide formation : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the bromophenoxy intermediate and the sulfonylated aniline .
- Key conditions : Temperature (40–60°C for sulfonylation), solvent polarity (acetone vs. DMF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yield (60–75%) and purity (>95%) .
Q. How is the structural integrity and purity of this compound confirmed through spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the bromophenoxy group (δ 7.4–7.6 ppm for aromatic protons) and indole-sulfonyl moiety (δ 3.2–3.5 ppm for CH₂ groups adjacent to sulfonyl) .
- FT-IR : Validate sulfonamide (1330–1350 cm⁻¹ for S=O stretching) and acetamide (1650–1680 cm⁻¹ for C=O) functional groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. What in vitro biological assays are recommended for evaluating its potential as an enzyme inhibitor or receptor modulator?
- Methodological Answer :
- α-Glucosidase inhibition : Measure IC₅₀ values via spectrophotometric assays using p-nitrophenyl-α-D-glucopyranoside as a substrate (relevant for antidiabetic research) .
- Kinase inhibition profiling : Use ADP-Glo™ assays to screen against cancer-related kinases (e.g., EGFR, VEGFR) .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different cell lines or model organisms?
- Methodological Answer :
- Dose-response validation : Perform EC₅₀/IC₅₀ curves in triplicate to rule out assay-specific artifacts .
- Orthogonal assays : Confirm anticancer activity via both MTT (cell viability) and caspase-3/7 activation (apoptosis) assays .
- Species-specific receptor modeling : Compare binding affinities using molecular docking against human vs. murine targets to explain differential responses .
Q. How can computational chemistry tools be integrated into the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability using datasets from PubChem or ChEMBL .
- Molecular dynamics simulations : Predict metabolic stability by simulating CYP450 interactions (e.g., CYP3A4) .
- ADMET prediction : Use tools like SwissADME to optimize solubility (<5 logS) and reduce hepatotoxicity (e.g., avoiding reactive metabolites) .
Q. What experimental controls are critical when assessing off-target effects in high-content screening platforms?
- Methodological Answer :
- Vehicle controls : Include DMSO-only wells to account for solvent-induced cytotoxicity .
- Positive controls : Use staurosporine (apoptosis inducer) or tamoxifen (estrogen receptor modulator) to validate assay sensitivity .
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to confirm selectivity .
Q. What orthogonal analytical techniques are required to validate compound stability under various pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
- HPLC-DAD/MS : Monitor degradation products (e.g., hydrolyzed acetamide or de-brominated byproducts) .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
Q. How does the electronic configuration of the bromophenoxy moiety influence its reactivity in palladium-catalyzed coupling reactions?
- Methodological Answer :
- Electron-withdrawing effect : The bromine atom activates the aryl ring for Suzuki-Miyaura couplings by increasing electrophilicity at the para position .
- Optimized conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF/H₂O (3:1) at 80°C for cross-coupling with boronic acids .
- Side reactions : Monitor for debromination (via GC-MS) under prolonged heating (>12 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
